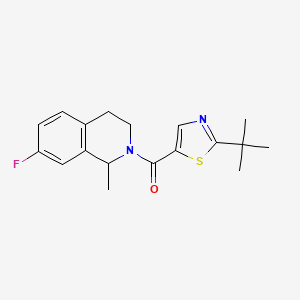![molecular formula C14H15N5O2 B7634789 N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide, also known as AMG-900, is a potent and selective inhibitor of the mitotic checkpoint kinase Mps1. It has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
Mps1 is a key regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide inhibits Mps1 kinase activity by binding to the ATP-binding pocket of the kinase domain. This results in mitotic arrest, aberrant chromosome alignment, and subsequent apoptosis. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to be highly selective for Mps1 kinase, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells, while sparing normal cells. It has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it can cause reversible neutropenia and thrombocytopenia at high doses.
実験室実験の利点と制限
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for Mps1 kinase, its reproducible synthesis method, and its favorable pharmacokinetic profile. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential for off-target effects at high doses.
将来の方向性
There are several future directions for the development of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide as an anticancer agent. These include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers for patient selection, and the development of more potent and selective Mps1 inhibitors. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has also shown promise in preclinical models of other diseases, such as malaria and viral infections, which could lead to new therapeutic applications.
合成法
The synthesis of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide involves several steps, including the preparation of the key intermediate, 3-amino-4-(4-methylpiperazin-1-yl)-N-phenylpyrazine-2-carboxamide, and its subsequent acetylation and N-methylation. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide is around 5%, and the purity is over 99%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学的研究の応用
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor models. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide induces mitotic arrest and subsequent apoptosis by inhibiting the Mps1 kinase, which is essential for proper chromosome alignment and segregation during cell division. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and PARP inhibitors, in preclinical models.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(20)19(2)11-5-3-10(4-6-11)18-14(21)12-13(15)17-8-7-16-12/h3-8H,1-2H3,(H2,15,17)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBBASFYKIIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)